molecular formula C9H8BrN3O2 B14904588 Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate

Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate

Cat. No.: B14904588
M. Wt: 270.08 g/mol
InChI Key: JVZCOTYPHIJGIS-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1H-pyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-c]pyrimidines, oxidized derivatives, and coupled products with various functional groups.

Scientific Research Applications

Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Its photophysical properties make it useful in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-c]pyrimidine derivatives, such as:

  • Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-6(10)4-12-13(8)5-11-7/h3-5H,2H2,1H3

InChI Key

JVZCOTYPHIJGIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2C=N1)Br

Origin of Product

United States

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